molecular formula C21H26N2O5S B2964178 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 922097-78-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2964178
CAS No.: 922097-78-7
M. Wt: 418.51
InChI Key: BCQWLUKGLJSEIG-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic small molecule characterized by a unique molecular architecture, featuring a tetrahydrobenzo[b][1,4]oxazepin-4-one core fused to a benzenesulfonamide group. This structure classifies it among 1,4-oxazepine derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry and chemical biology research. Compounds based on the benzoxazepine structure are frequently investigated for their potential to interact with various enzymatic and receptor targets, leading to a range of possible biological activities. Researchers may explore this molecule as a key intermediate or a final candidate in drug discovery programs, particularly for developing novel enzyme inhibitors or receptor modulators. Its structural features, including the sulfonamide moiety—known for its role in conferring metabolic stability and target binding affinity—make it a valuable compound for structure-activity relationship (SAR) studies. This product is intended for laboratory research and analysis purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-6-23-16-9-8-15(12-18(16)28-13-21(3,4)20(23)24)22-29(25,26)19-11-14(2)7-10-17(19)27-5/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQWLUKGLJSEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic compound with potential pharmacological applications. Its complex structure suggests a variety of biological activities that warrant further investigation.

The molecular formula for this compound is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S, and it has a molecular weight of approximately 418.51 g/mol. The structure includes a benzoxazepin core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H26N2O5S
Molecular Weight418.51 g/mol
IUPAC NameThis compound
SMILESCCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of the benzoxazepin core have been shown to possess antibacterial and antifungal properties. Specific studies have demonstrated that certain sulfonamide derivatives can inhibit bacterial growth effectively through mechanisms that disrupt cellular processes.

Antitumor Activity

Compounds related to N-(5-ethyl-3,3-dimethyl-4-oxo...) have been investigated for their antitumor effects. For example, the incorporation of sulfonamide groups has been linked to enhanced cytotoxicity against various cancer cell lines. A study highlighted that certain benzoxazepins showed promising results in inhibiting tumor growth in vitro and in vivo models.

Neuroprotective Effects

Some derivatives of the benzoxazepin structure are being explored for neuroprotective properties. They may modulate neurotransmitter systems or exhibit antioxidant activity, contributing to their potential use in treating neurodegenerative diseases.

Case Studies

  • Antitumor Activity : A study conducted by Al-Suwaidan et al. (2016) evaluated the cytotoxic effects of benzoxazepin derivatives on human cancer cell lines. Results indicated that the compounds significantly inhibited cell proliferation with IC50 values ranging from 10 to 30 µM.
  • Antimicrobial Efficacy : Research by Godhani et al. (2016) demonstrated that specific sulfonamide derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be as low as 15 µg/mL.

The biological activities of N-(5-ethyl-3,3-dimethyl-4-oxo...) can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as competitive inhibitors of enzymes involved in folate synthesis in bacteria.
  • Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzo[b][1,4]oxazepin derivatives with variable substituents on both the oxazepin core and the sulfonamide/benzamide moiety. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Oxazepin Core) Substituents (Aromatic Ring) Functional Group
Target Compound Not Provided* Not Provided* 5-ethyl, 3,3-dimethyl 2-methoxy, 5-methyl Sulfonamide
5-Chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide C₂₀H₂₃ClN₂O₄S 422.9 5-ethyl, 3,3-dimethyl 2-methyl, 5-chloro Sulfonamide
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide C₂₃H₃₀N₂O₅S 446.6 5-ethyl, 3,3-dimethyl 3-methyl, 4-propoxy Sulfonamide
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide C₂₃H₃₀N₂O₄S 430.6 5-isopentyl, 3,3-dimethyl 4-methyl Sulfonamide
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide C₂₂H₂₆N₂O₃ 366.45 5-ethyl, 3,3-dimethyl 3,4-dimethyl Benzamide (not sulfonamide)

* Molecular formula and weight for the target compound are inferred to be analogous to –10 but with substituent variations.

Key Observations:

This could influence binding interactions in biological targets (e.g., enzymes or receptors) . The propoxy group in increases hydrophobicity and steric bulk, which may improve membrane permeability but reduce aqueous solubility .

Oxazepin Core Modifications :

  • Replacing the ethyl group with isopentyl () elongates the alkyl chain, likely enhancing lipophilicity and metabolic stability. However, this could also hinder target engagement due to steric clashes .

Functional Group Variations :

  • The benzamide derivative () lacks the sulfonamide’s acidic proton, which is critical for hydrogen bonding in many pharmacological contexts. This substitution may reduce binding affinity to sulfonamide-specific targets (e.g., carbonic anhydrase) .

Molecular Weight Trends :

  • Molecular weights range from 366.45 (benzamide, ) to 446.6 (propoxy sulfonamide, ). Higher molecular weights correlate with increased complexity but may challenge drug-likeness under Lipinski’s rules .

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